molecular formula C20H18N4 B3005205 N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877781-88-9

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B3005205
M. Wt: 314.392
InChI Key: IMBYBEIFZUYXOL-UHFFFAOYSA-N
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Description

The compound "N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Research has been conducted on similar compounds, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties to explore their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involved the investigation of substituents at the 3-position and led to the development of selective Peripheral Benzodiazepine Receptor (PBR) ligands . Similarly, 2-arylpyrazolo[4,3-d]pyrimidin-7-amines were designed as human A3 adenosine receptor antagonists, with modifications at the 5-position and different acyl and carbamoyl moieties on the 7-amino group . Another study reported the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, which showed anti-inflammatory properties without ulcerogenic activity . The synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a related compound in the presence of Ni(NO3)2 .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated through various studies. For example, the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealed that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions . Another study described the hydrogen-bonded chain of rings in 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and a hydrogen-bonded framework structure in 3,7-diamino-2,5-dimethylpyrazolo[1,5-a]pyrimidine monohydrate .

Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored, with one study detailing the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands . Another study synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines with anti-inflammatory and antimicrobial properties, demonstrating the versatility of chemical reactions involving this scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their biological activities. For instance, the introduction of lipophilic groups and acyl moieties significantly influenced the binding affinity and selectivity of these compounds towards human adenosine receptors . The anti-inflammatory properties of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were evaluated, and docking experiments were performed to study their ability to bind into the active site of the COX-2 enzyme . Additionally, the inhibitory activity of 6-phenylpyrazolo[3,4-d]pyrimidones on cGMP specific phosphodiesterase was assessed, with certain derivatives showing high levels of activity and metabolic stability .

Scientific Research Applications

Crystal Structure and Anticancer Activity

  • Synthesis and Analysis : This compound has been synthesized through chlorination and aminization processes. Its structure was confirmed using various techniques including X-ray diffraction, indicating its potential for detailed structural studies (Lu Jiu-fu et al., 2015).
  • Anticancer Properties : It exhibits moderate anticancer activity, highlighting its potential use in oncological research (Lu Jiu-fu et al., 2015).

Chemical Synthesis Techniques

  • Regioselective Synthesis : Studies focus on the regioselective synthesis of derivatives of pyrazolo[1,5-a]pyrimidine, showcasing advanced chemical synthesis techniques (Drev, Miha et al., 2014).

Structural Modifications and Pharmaceutical Potential

  • Modification for Anti-Inflammatory Properties : Structural modifications of pyrazolo[1,5-a]pyrimidine derivatives have been explored to enhance anti-inflammatory properties. These studies provide insights into the pharmaceutical applications of these compounds (Auzzi, G. et al., 1983).

Development of Novel Therapeutic Agents

  • Phosphodiesterase Inhibitors : Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as specific inhibitors of phosphodiesterase, which has implications for the development of new therapeutic agents (Dumaitre, B. et al., 1996).

Advanced Synthesis and Analytical Techniques

  • Solvent-Free Synthesis : Innovative solvent-free synthesis methods have been developed for these compounds, which is crucial for environmentally friendly chemical processes (Quiroga, J. et al., 2009).

Applications in Molecular Modeling

  • Molecular Modeling in Drug Design : Studies have used molecular modeling to understand the affinity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives for different receptors, which is important in drug design (Squarcialupi, L. et al., 2014).

properties

IUPAC Name

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-15-12-19(21-13-16-8-4-2-5-9-16)24-20(23-15)18(14-22-24)17-10-6-3-7-11-17/h2-12,14,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBYBEIFZUYXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Citations

For This Compound
1
Citations
P McGillan - 2017 - search.proquest.com
Filarial nematodes are an important group of human pathogens that affect more than 157 million people worldwide and contribute to serious public health and socio-economic problems…
Number of citations: 5 search.proquest.com

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